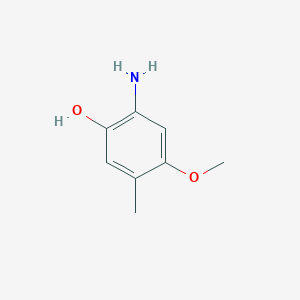
2-Amino-4-methoxy-5-methylphenol
Cat. No. B3280122
M. Wt: 153.18 g/mol
InChI Key: CWYKSYUOYZKWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07432258B2
Procedure details


5-Methyl-4-(methyloxy)-2-nitrophenol (3.65 g, 20 mmol) was dissolved in EtOAc (100 mL) and 200 mg of 5% Pd/C was added. The reaction vessel was evacuated and filled with N2. This process was repeated twice then filled with H2 at 1 atm, and stirred for 16 h. The mixture was filtered through a pad of celite, washed with EtOAc, and the solvent was removed via rotovap to give the title compound (3.0 g, 98%) as a white solid. MS (ES) m/e 154 [M+H]+.
Name
5-Methyl-4-(methyloxy)-2-nitrophenol
Quantity
3.65 g
Type
reactant
Reaction Step One



Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([OH:8])[CH:7]=1>CCOC(C)=O.[Pd]>[NH2:9][C:5]1[CH:4]=[C:3]([O:12][CH3:13])[C:2]([CH3:1])=[CH:7][C:6]=1[OH:8]
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with N2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This process was repeated twice then filled with H2 at 1 atm
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a pad of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed via rotovap
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C(=C1)OC)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
